The synthesis of 3-(4-benzylpiperazin-1-yl)benzoic acid typically involves a nucleophilic substitution reaction. Here’s a detailed description of the synthetic route:
This method can be scaled for industrial production, optimizing conditions for yield and purity through techniques such as recrystallization or chromatography.
The molecular structure of 3-(4-benzylpiperazin-1-yl)benzoic acid can be analyzed using various spectroscopic techniques:
3-(4-benzylpiperazin-1-yl)benzoic acid can participate in several chemical reactions:
The mechanism of action of 3-(4-benzylpiperazin-1-yl)benzoic acid primarily involves its interaction with neurotransmitter receptors. The piperazine component is known to modulate receptor activity, influencing various biochemical pathways:
3-(4-benzylpiperazin-1-yl)benzoic acid has a wide range of applications across various scientific fields:
The compound is systematically named 3-(4-benzylpiperazin-1-yl)benzoic acid under IUPAC conventions, reflecting its precise atomic connectivity. Its molecular formula is C₁₈H₂₀N₂O₂, corresponding to a molecular weight of 296.36 g/mol. This structure integrates three key components:
The SMILES notation O=C(O)C1=CC=CC(N2CCN(CC3=CC=CC=C3)CC2)=C1 explicitly defines the meta-substitution pattern of the piperazine on the benzoic acid ring and the benzyl attachment site. This arrangement distinguishes it from other positional isomers, such as the 4-substituted analogue [4].
Positional isomerism significantly influences the physicochemical and biological properties of benzylpiperazine-substituted benzoic acids. The meta-substituted 3-(4-benzylpiperazin-1-yl) isomer (CAS 247117-97-1) exhibits distinct characteristics compared to its ortho- and para-counterparts:
Table 1: Positional Isomers of (4-Benzylpiperazin-1-yl)benzoic Acid
| Substitution Position | CAS Number | Molecular Formula | Key Applications |
|---|---|---|---|
| Meta (3-position) | 247117-97-1 | C₁₈H₂₀N₂O₂ | Pharmacophore in receptor ligands |
| Para (4-position) | Not available | C₁₈H₂₀N₂O₂ | DGAT inhibitor intermediates [4] [5] |
| Ortho (2-position) | Not reported | C₁₈H₂₀N₂O₂ | Limited synthetic utility |
While direct experimental spectra for 3-(4-benzylpiperazin-1-yl)benzoic acid are limited in the literature, predictions can be extrapolated from analogous compounds:
Table 2: Predicted Spectroscopic Signatures of 3-(4-Benzylpiperazin-1-yl)benzoic Acid
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 2.4–2.6 (4H, t), 3.6 (2H, s), 7.2–7.4 (5H, m), 7.4–8.0 (4H, m) | Piperazine -CH₂-, benzyl -CH₂-, aromatics |
| ¹³C NMR | δ 170.2 (COOH), 138.5–115.0 (aromatic C), 62.1 (benzyl CH₂), 52.8 (piperazine) | Carbonyl, aryl, aliphatic carbons |
| FTIR (cm⁻¹) | 1700 (s), 1200 (m), 760 (m) | ν(C=O), ν(C-N), γ(C-H) meta-substituted benzene |
| MS (ESI+) | m/z 297.2 [M+H]⁺, 253.1 [M+H–CO₂]⁺ | Molecular ion, decarboxylation fragment |
Though a complete crystal structure of 3-(4-benzylpiperazin-1-yl)benzoic acid is unavailable, related ethyl 4-(4-benzylpiperazin-1-yl)benzoate (C₂₀H₂₄N₂O₂) crystallizes in a monoclinic system (space group P2₁) with unit cell parameters a = 8.0021(9) Å, b = 5.9588(7) Å, c = 18.7274(19) Å, and β = 93.546(7)°. Key features include:
Conformational analysis suggests that the meta-substituted isomer’s flexibility is enhanced due to reduced steric constraints compared to ortho-isomers. This flexibility may enhance binding to biological targets like neurotransmitter receptors, where piperazine nitrogen basicity (predicted pKa ~8.5) and carboxylate polarity enable salt bridge formation [7].
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7